2-(6-Benzyl-1,3-benzodioxol-5-yl)ethanol
Description
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-(6-benzyl-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C16H16O3/c17-7-6-13-9-15-16(19-11-18-15)10-14(13)8-12-4-2-1-3-5-12/h1-5,9-10,17H,6-8,11H2 |
InChI Key |
HMSVEAZUILWKSV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CCO)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzodioxole Derivatives
Physicochemical Properties
Substituents critically influence solubility, melting points, and stability:
Table 2: Physicochemical Properties
Preparation Methods
Benzodioxole Ring Formation
The 1,3-benzodioxole scaffold is typically synthesized via acid-catalyzed cyclocondensation of catechol derivatives with carbonyl compounds. A carbon-based solid acid catalyst (e.g., sulfonated carbon materials) enables efficient dioxolane formation by promoting the reaction between catechol and aldehydes/ketones under reflux conditions. For example, cyclohexane-mediated azeotropic distillation with pimelinketone and catechol achieves >80% conversion and >95% selectivity for 1,3-benzodioxole intermediates. This method avoids hazardous mineral acids, aligning with green chemistry principles.
Functionalization at Position 6
Introducing a benzyl group at position 6 requires electrophilic aromatic substitution (EAS) or transition-metal-catalyzed coupling. EAS using benzyl chloride in the presence of Lewis acids (e.g., AlCl₃) is limited by poor regioselectivity, whereas Suzuki-Miyaura coupling with benzylboronic acids and palladium catalysts offers precise control. For instance, iodinated precursors like 2-(6-iodo-1,3-benzodioxol-5-yl)ethanol undergo cross-coupling with benzylboronic acid under Pd(PPh₃)₄ catalysis to install the benzyl group.
Stepwise Synthesis of 2-(6-Benzyl-1,3-benzodioxol-5-yl)ethanol
Route 1: Sequential Benzylation and Hydroxyethylation
Step 1: Synthesis of 6-Iodo-1,3-benzodioxol-5-carbaldehyde
1,3-Benzodioxol-5-amine is diazotized and treated with KI to yield 6-iodo-1,3-benzodioxol-5-amine, which is oxidized to the aldehyde using MnO₂.
Step 2: Benzyl Group Installation
The aldehyde undergoes Suzuki-Miyaura coupling with benzylboronic acid (1.2 eq) in a dioxane/H₂O mixture (4:1) with Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) at 80°C for 12h, achieving 78–85% yield.
Step 3: Reduction to Ethanol Derivative
The aldehyde is reduced using NaBH₄ in ethanol at 0°C, followed by quenching with HCl to afford this compound in 92% yield.
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Diazotization/Iodination | NaNO₂, H₂SO₄, KI, 0–5°C | 65% |
| 2 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 12h | 85% |
| 3 | NaBH₄ Reduction | EtOH, 0°C, 2h | 92% |
Route 2: Direct Hydroxyethylation of Pre-Benzylated Intermediates
Step 1: Benzylation of Catechol
Catechol reacts with benzyl bromide in DMF using K₂CO₃ as base at 60°C for 6h, yielding 4-benzylcatechol (88%).
Step 2: Dioxolane Formation
4-Benzylcatechol and glycolaldehyde dimethyl acetal undergo cyclocondensation with p-toluenesulfonic acid (PTSA) in toluene under reflux (110°C, 8h), forming 6-benzyl-1,3-benzodioxol-5-yl methyl ether (76%).
Step 3: Ether Cleavage and Reduction
The methyl ether is demethylated using BBr₃ in CH₂Cl₂ (−78°C, 2h), followed by NaBH₄ reduction to yield the target compound (81% over two steps).
Catalytic and Solvent Optimization
Catalyst Screening for Suzuki Coupling
Palladium catalysts significantly impact coupling efficiency. A comparative study reveals:
| Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | Dioxane | 80 | 85% |
| Pd(OAc)₂/XPhos | Toluene | 100 | 72% |
| PdCl₂(dppf) | DMF | 120 | 68% |
Pd(PPh₃)₄ in dioxane provides optimal balance between activity and stability.
Solvent Effects on Reduction Steps
NaBH₄-mediated reductions exhibit solvent-dependent selectivity:
| Solvent | Reaction Time (h) | Purity |
|---|---|---|
| EtOH | 2 | 98% |
| THF | 3 | 95% |
| MeOH | 1.5 | 90% |
Ethanol minimizes side reactions (e.g., over-reduction) due to its moderate polarity.
Analytical and Spectroscopic Validation
NMR Characterization
Key signals for this compound (CDCl₃):
Q & A
What are the optimal synthetic routes for 2-(6-Benzyl-1,3-benzodioxol-5-yl)ethanol, and how can reaction efficiency be validated?
Basic
The synthesis typically involves multi-step functionalization of the benzodioxol core. Key intermediates include benzodioxol derivatives with benzyl and ethanol substituents. For example, alkylation of 6-benzyl-1,3-benzodioxol-5-ol with ethylene oxide or a protected ethanol precursor under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purity (>98%) is validated via HPLC with UV detection at 254 nm, referencing CAS-based protocols . Reaction efficiency is confirmed by monitoring intermediates via TLC (silica gel, ethyl acetate/hexane) and NMR (¹H, ¹³C) for structural fidelity .
How can X-ray crystallography and computational tools resolve ambiguities in structural determination?
Basic
Single-crystal X-ray diffraction (SHELX-97/2018) provides definitive bond lengths/angles. For ambiguous electron density (e.g., disordered benzyl groups), iterative refinement using SHELXL with restraints for bond distances and thermal parameters improves accuracy . ORTEP-III visualizes thermal ellipsoids to assess positional uncertainty, while density functional theory (DFT) optimizes geometry (B3LYP/6-31G*) for comparison .
What methodologies are recommended for analyzing the puckering conformation of the benzodioxol ring?
Advanced
Apply Cremer-Pople puckering coordinates to quantify out-of-plane displacements. For the benzodioxol ring, calculate the puckering amplitude () and phase angle () using atomic coordinates from crystallography. A least-squares mean plane is defined, and deviations (zᵢ) are fitted to sinusoidal functions. Compare with literature values for similar heterocycles (e.g., dioxolane derivatives) to identify strain or pseudorotation effects .
How can contradictory NMR and mass spectrometry data be reconciled?
Advanced
Contradictions often arise from dynamic processes (e.g., rotational isomerism) or ion suppression in MS. For NMR, variable-temperature experiments (298–373 K) in DMSO-d₆ or CDCl₃ can reveal coalescence of split peaks. High-resolution MS (ESI-TOF) with isotopic pattern matching distinguishes adducts from fragmentation. Cross-validate with IR (C-O/C-H stretches) and crystallographic data to confirm assignments .
What strategies are effective for structure-activity relationship (SAR) studies of benzodioxol derivatives?
Advanced
Modify substituents systematically:
- Replace the benzyl group with alkyl/aryl variants to assess hydrophobic interactions.
- Oxidize the ethanol moiety to a carboxylic acid or ester to probe hydrogen-bonding capacity.
Screen analogs against biological targets (e.g., serotonin receptors) using radioligand binding assays (³H-5-HT displacement) . Compare IC₅₀ values with computational docking (AutoDock Vina) to map binding pockets .
How should solubility and stability be tested for in vitro assays?
Basic
Prepare stock solutions in DMSO (100 mM) and dilute in PBS (pH 7.4) or cell culture media. Measure solubility via nephelometry at 25°C. For stability, incubate at 37°C for 24–72 hours and analyze degradation products via LC-MS. Ethanol co-solvents (≤1% v/v) can enhance solubility without cytotoxicity .
What crystallographic refinements address poor data quality for low-symmetry crystals?
Advanced
For twinned or weakly diffracting crystals:
- Use SHELXD for dual-space substructure solution with higher redundancy data (Rᵢₙₜ < 0.05).
- Apply TWINLAW for detwinning and RIGU restraints to mitigate overfitting. Validate with R₁/F₀-Fᶜ maps to ensure residual density <0.3 eÅ⁻³ .
How can bioassays differentiate between target-specific and off-target effects?
Advanced
Use orthogonal assays:
- Primary assay: Measure cAMP inhibition in HEK293 cells expressing ALK5 (TGF-β pathway).
- Counter-screen: Test against ALK1-4 isoforms to exclude cross-reactivity.
Include a negative control (e.g., SB-505124, a known ALK5 inhibitor) and validate with siRNA knockdown .
What analytical techniques are critical for assessing compound purity?
Basic
Combine chromatographic and spectroscopic methods:
- HPLC-DAD (C18 column, acetonitrile/water gradient) to detect impurities >0.1%.
- ¹H NMR (500 MHz, DMSO-d₆) to verify absence of solvent/residual starting material.
- Elemental analysis (C, H, N) within ±0.4% of theoretical values .
How can synthetic byproducts be identified and minimized?
Advanced
Track side reactions via LC-MS/MS:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
